molecular formula C11H21NO B13089794 3,3-Dimethyl-1-(piperidin-2-yl)butan-2-one

3,3-Dimethyl-1-(piperidin-2-yl)butan-2-one

Cat. No.: B13089794
M. Wt: 183.29 g/mol
InChI Key: CNDZKIDLFQJMCH-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-(piperidin-2-yl)butan-2-one is a ketone compound of interest in organic chemical and pharmaceutical research. Its molecular structure, which incorporates a piperidine ring—a common feature in many pharmacologically active molecules—makes it a potentially valuable intermediate or building block in synthetic chemistry. Researchers may utilize this compound in the development of novel molecular entities, for studying structure-activity relationships, or as a precursor in multi-step synthetic pathways. The steric hindrance offered by the 3,3-dimethyl group on the carbon chain adjacent to the carbonyl can influence the compound's reactivity and physical properties, offering unique opportunities for synthetic manipulation. This product is intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any other personal use. Researchers should consult safety data sheets and conduct all necessary risk assessments prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

3,3-dimethyl-1-piperidin-2-ylbutan-2-one

InChI

InChI=1S/C11H21NO/c1-11(2,3)10(13)8-9-6-4-5-7-12-9/h9,12H,4-8H2,1-3H3

InChI Key

CNDZKIDLFQJMCH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)CC1CCCCN1

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 3,3 Dimethyl 1 Piperidin 2 Yl Butan 2 One

Targeted Synthesis Strategies for the Compound

The creation of 3,3-dimethyl-1-(piperidin-2-yl)butan-2-one can be approached through several strategic disconnections of the target molecule, leading to different synthetic routes.

Retrosynthetic Analysis and Key Disconnections

A primary retrosynthetic disconnection breaks the C-N bond between the piperidine (B6355638) ring and the butanone moiety. This suggests an alkylation reaction where a piperidine derivative acts as a nucleophile and a substituted butanone acts as an electrophile, or vice versa. Another key disconnection is at the C-C bond adjacent to the carbonyl group, which could involve an enolate addition to a piperidine-containing electrophile. These disconnections form the basis for designing both linear and convergent synthetic strategies. amazonaws.com

Asymmetric Synthesis Approaches

The piperidine ring in this compound contains a stereocenter at the C2 position. Therefore, enantioselective synthesis is crucial for obtaining specific stereoisomers. Asymmetric synthesis can be achieved through various methods, such as using a chiral auxiliary on the piperidine nitrogen, employing a chiral catalyst for the key bond-forming reaction, or starting from an enantiomerically pure precursor derived from the chiral pool. whiterose.ac.ukmdpi.com For example, the use of chiral phosphoric acids as catalysts has been effective in the asymmetric synthesis of substituted piperidines. whiterose.ac.uk

Preparation of Precursors and Intermediate Derivatization

The successful synthesis of the target compound relies heavily on the efficient preparation of its key precursors: the substituted butanone scaffold and the piperidine-2-yl moiety.

Synthesis of Substituted Butanone Scaffolds (e.g., 3,3-Dimethyl-2-butanone derivatives)

3,3-Dimethyl-2-butanone, also known as pinacolone, is a commercially available starting material. sigmaaldrich.commerckmillipore.com To facilitate its connection to the piperidine ring, it can be functionalized at the C1 position. For example, α-halogenation of 3,3-dimethyl-2-butanone would yield a suitable electrophile for subsequent alkylation of a piperidine derivative.

Alternatively, synthesis of 3,3-dimethyl-2-butanone can be achieved through methods such as the gas-phase reaction of pivalic acid and glacial acetic acid. google.com More complex substituted butanone scaffolds can be prepared through various organic reactions, including acylation of organometallic reagents or the oxidation of corresponding secondary alcohols. google.com

Construction of the Piperidine-2-yl Moiety

The piperidine ring is a common structural motif in many biologically active compounds and natural products. ajchem-a.comnih.govmdpi.com There are numerous methods for its synthesis. ajchem-a.comnih.gov One common approach is the hydrogenation of corresponding pyridine (B92270) derivatives. nih.govgoogle.com For the synthesis of 2-substituted piperidines, functionalization can occur before or after the reduction of the pyridine ring.

For a convergent approach, a precursor such as 2-(chloromethyl)piperidine (B3272035) or piperidine-2-carboxaldehyde would be required. The synthesis of 2-(hydroxymethyl)piperidine can be achieved by the reduction of pyridine-2-carboxylic acid followed by hydrogenation of the ring. The resulting alcohol can then be converted to a leaving group (e.g., a halide or tosylate) for subsequent nucleophilic substitution. Asymmetric synthesis of N-protected 3-methylpiperidin-2-one (B1294715) has been reported, which could be a potential starting point for elaboration into the desired piperidine-2-yl moiety. researchgate.netzju.edu.cn

Below is an interactive data table summarizing the key precursors and their potential synthetic routes.

PrecursorStructurePotential Synthetic RouteKey Considerations
1-Halo-3,3-dimethyl-2-butanoneα-Halogenation of 3,3-dimethyl-2-butanoneControl of regioselectivity to avoid polyhalogenation.
2-(Halomethyl)piperidineReduction of pyridine-2-carboxylic acid, followed by hydrogenation and conversion of the resulting alcohol to a halide.Protection of the piperidine nitrogen may be necessary during certain steps.
Piperidine-2-carboxaldehydeOxidation of 2-(hydroxymethyl)piperidine.The aldehyde is prone to oxidation and polymerization, requiring careful handling.

Strategic Coupling Reactions for Compound Assembly

The construction of the carbon-carbon bond linking the piperidine ring at the C2 position to the butanone moiety is a key strategic challenge. Modern cross-coupling reactions offer powerful tools for forging such bonds. Carbonylative cross-coupling reactions, in particular, are well-suited for synthesizing ketones.

A plausible approach involves a palladium-catalyzed carbonylative Stille or Suzuki coupling. In this scenario, an N-protected 2-stannylpiperidine or 2-piperidineboronic ester could be coupled with pivaloyl chloride under a carbon monoxide atmosphere. The palladium catalyst facilitates the oxidative addition, CO insertion, transmetalation, and reductive elimination cascade to yield the target α-amino ketone. nih.govwikipedia.org

Alternatively, the addition of organometallic reagents to carbonyl precursors represents another viable strategy. For instance, a Grignard reagent derived from an N-protected 2-chloropiperidine (B189289) could be added to 3,3-dimethylbutanal, followed by oxidation of the resulting secondary alcohol to the desired ketone. Such organometallic additions are foundational in the synthesis of 2-substituted piperidines. rsc.org

Table 1: Comparison of Potential Coupling Strategies

Coupling Strategy Piperidine Reagent Butanone Synthon Catalyst/Conditions Key Advantages
Carbonylative Suzuki Coupling N-Boc-piperidine-2-boronic acid pinacol (B44631) ester Pivaloyl chloride Pd catalyst (e.g., Pd(PPh₃)₄), CO atmosphere, base High functional group tolerance, mild conditions.

| Organometallic Addition | N-Boc-2-lithiated piperidine | 3,3-Dimethylbutanal | Low temperature (-78 °C), followed by oxidation (e.g., PCC, Swern) | Utilizes readily available starting materials. |

Advanced Synthetic Techniques Applied to the Compound or its Analogues

Modern synthetic chemistry provides an array of advanced techniques that can enhance the efficiency, safety, and scalability of synthesizing complex molecules like this compound.

Catalytic Hydrogenation and Reductive Amination

Catalytic Hydrogenation: One of the most direct and atom-economical methods for synthesizing the piperidine core is the catalytic hydrogenation of its aromatic precursor, 3,3-dimethyl-1-(pyridin-2-yl)butan-2-one. This transformation is typically achieved using heterogeneous catalysts such as platinum oxide (PtO₂), rhodium-on-carbon (Rh/C), or palladium-on-carbon (Pd/C) under hydrogen pressure. researchgate.netrsc.org The choice of catalyst and solvent (often acidic, like acetic acid) can influence the reaction's efficiency and, in chiral variants, its stereoselectivity. acs.orgnih.gov Asymmetric hydrogenation of the corresponding pyridinium (B92312) salt, using chiral iridium or rhodium catalysts, offers a pathway to enantioenriched 2-substituted piperidines. nih.govrsc.org

Reductive Amination: This powerful C-N bond-forming reaction can be applied intramolecularly to construct the piperidine ring. A linear precursor, such as 7-amino-6,6-dimethylheptan-5-one, could undergo acid-catalyzed cyclization to form an intermediate enamine or cyclic iminium ion, which is then reduced in situ by a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to yield the target piperidine. rsc.orgnih.gov This method is a cornerstone in the synthesis of nitrogen heterocycles. acs.orgnih.gov

Nucleophilic Substitution and Derivatization on the Piperidine Ring

The secondary amine within the piperidine ring of the target molecule is a prime site for derivatization through nucleophilic substitution.

N-Alkylation and N-Acylation: The nitrogen atom can readily react with various electrophiles. N-alkylation with alkyl halides or N-acylation with acid chlorides or anhydrides can introduce a wide array of functional groups, modifying the compound's steric and electronic properties.

N-Arylation: Buchwald-Hartwig or Ullmann coupling reactions can be employed to form a C-N bond between the piperidine nitrogen and an aryl halide, yielding N-aryl derivatives.

Functionalization at C2: While the target compound is already substituted, analogous piperidines can be functionalized at the C2 position. Anodic methoxylation of an N-formylpiperidine can generate a 2-methoxy intermediate, which serves as a precursor to an N-acyliminium ion. This reactive intermediate can then be trapped by various carbon nucleophiles to install new substituents at the C2 position. soton.ac.uk

Microwave-Assisted Synthesis and Flow Chemistry Applications

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a valuable tool for accelerating organic reactions. mdpi.com For the synthesis of this compound, microwave heating could significantly shorten reaction times for steps such as intramolecular cyclizations or cross-coupling reactions, often leading to improved yields by minimizing the formation of side products. nih.govmdpi.comtsijournals.com

Flow Chemistry: Continuous flow chemistry offers significant advantages in terms of safety, scalability, and process control. unimi.it The synthesis of α-chiral piperidines has been efficiently performed using flow protocols, allowing for the rapid and safe handling of reactive intermediates like Grignard reagents at controlled temperatures. acs.org A multi-step flow sequence could be envisioned for the target compound, where intermediates are generated and consumed in a continuous stream, minimizing manual handling and improving reproducibility. nih.govresearchgate.net

Photochemical and Electrochemical Synthesis Methods

Photochemical Methods: Photochemistry provides unique pathways for bond formation. For instance, a precursor diene could undergo a [2+2] intramolecular cycloaddition to form a bicyclic piperidinone, which can then be converted to the desired piperidine structure through reduction. nih.gov Photoredox catalysis also enables novel C-H functionalization reactions that could be applied for derivatization. rsc.org

Electrochemical Synthesis: Electrosynthesis is a green and powerful alternative to traditional reagent-based methods. The piperidine ring can be synthesized via electroreductive cyclization of an imine with a terminal dihaloalkane in a flow microreactor. nih.govresearchgate.net This method avoids the use of toxic or expensive metal catalysts. Furthermore, electrochemical methods like anodic oxidation can be used for late-stage functionalization of the piperidine scaffold. soton.ac.ukthieme-connect.comresearchgate.net

Reactivity Studies and Derivatization Pathways of this compound

The chemical reactivity of this compound is governed by its two primary functional groups: the ketone and the secondary amine of the piperidine ring. As an α-amino ketone, the proximity of these groups can influence their mutual reactivity, although the cyclic nature of the amine provides significant stability compared to acyclic analogues. acs.orgacs.orgwikipedia.org

Reactions at the Ketone Carbonyl:

Reduction: The ketone can be reduced to a secondary alcohol using various reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This introduces a new stereocenter, potentially leading to diastereomeric products.

Nucleophilic Addition: Organometallic reagents (e.g., Grignard or organolithium) can add to the carbonyl to form tertiary alcohols. The bulky t-butyl group would exert significant steric hindrance, influencing the facial selectivity of the attack.

Wittig Reaction: Reaction with phosphorus ylides can convert the carbonyl group into a carbon-carbon double bond.

Reactions at the Piperidine Nitrogen:

Acylation/Alkylation: As previously discussed (Section 2.3.2), the secondary amine is readily acylated with acid chlorides or alkylated with alkyl halides to produce a diverse range of N-substituted derivatives.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) yields N-sulfonamides, which can serve as protecting groups or modify the biological activity of the molecule.

The interplay of these reactive sites allows for extensive derivatization, enabling the synthesis of a library of analogues for further study.

Table 2: Potential Derivatization Pathways

Reactive Site Reagent(s) Reaction Type Product Functional Group
Ketone NaBH₄ Reduction Secondary Alcohol
Ketone MeMgBr, then H₃O⁺ Grignard Addition Tertiary Alcohol
Ketone Ph₃P=CH₂ Wittig Olefination Alkene
Piperidine N-H Acetyl Chloride, Base Acylation N-Amide
Piperidine N-H Benzyl (B1604629) Bromide, Base Alkylation N-Benzyl Tertiary Amine

| Piperidine N-H | Tosyl Chloride, Base | Sulfonylation | N-Sulfonamide |

Reactions of the Carbonyl Group (e.g., Oxime Formation, Condensation Reactions)

The carbonyl group in a ketone is a primary site for nucleophilic addition reactions.

Oxime Formation: Ketones characteristically react with hydroxylamine (B1172632) (NH₂OH) to form oximes. mdpi.comontosight.ai This reaction involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon, followed by dehydration. The resulting oxime of a ketone is specifically a ketoxime. The general reaction is acid-catalyzed and reversible. ontosight.ai

Table 1: Theoretical Oxime Formation

Reactant Reagent Product Conditions

Condensation Reactions: Ketones can undergo a variety of condensation reactions. For instance, the Aldol condensation involves the reaction of an enolate with another carbonyl compound. However, this compound lacks alpha-hydrogens on one side of the carbonyl group (due to the tert-butyl group), which would limit the scope of such self-condensation reactions. It could, however, potentially act as an electrophile in a crossed Aldol condensation with another enolizable carbonyl compound.

Other condensation reactions could involve the formation of hydrazones, semicarbazones, and other similar derivatives through reaction with the corresponding hydrazine (B178648) derivatives. athabascau.ca

Transformations Involving the Piperidine Nitrogen

The secondary amine within the piperidine ring is a nucleophilic and basic center. It can undergo a variety of chemical transformations.

N-Alkylation: The nitrogen atom can be alkylated using alkyl halides. This reaction would introduce an alkyl group onto the nitrogen, converting the secondary amine into a tertiary amine. The reactivity would depend on the steric hindrance around the nitrogen and the nature of the alkylating agent.

N-Acylation: Acylation of the piperidine nitrogen can be achieved using acyl chlorides or acid anhydrides to form an N-acyl derivative (an amide). This is a common method for protecting the amine functionality or for synthesizing more complex molecules. For example, reaction with chloroacetyl chloride in the presence of a base is a known method for acylating piperidines. nih.gov

Hofmann-Löffler Reaction: In a broader context of piperidine chemistry, N-haloamines can undergo intramolecular radical cyclization in the presence of a strong acid, a transformation known as the Hofmann-Löffler reaction, to form new cyclic amines. wikipedia.org While not a direct transformation of the starting compound, it illustrates a type of reaction the piperidine motif can be involved in after initial functionalization of the nitrogen.

Stereochemical Outcomes of Chemical Modifications

The this compound molecule contains a chiral center at the C2 position of the piperidine ring. Any chemical modification at the carbonyl group or the piperidine nitrogen could potentially lead to the formation of diastereomers if new chiral centers are created.

For instance, the reduction of the carbonyl group to a hydroxyl group would create a new stereocenter. The stereochemical outcome of such a reduction (i.e., the ratio of the resulting diastereomeric alcohols) would be influenced by the steric hindrance of the adjacent tert-butyl group and the piperidin-2-yl moiety. Asymmetric synthesis methodologies could be employed to control the stereochemistry of such transformations. In related piperidine systems, asymmetric alkylation has been shown to produce different diastereomeric excesses depending on the reaction conditions and protecting groups used. researchgate.net

Similarly, reactions involving the piperidine ring could be influenced by the existing stereocenter. The conformation of the piperidine ring, which typically adopts a chair conformation, would also play a significant role in determining the stereochemical outcome of its reactions. nih.govresearchgate.net

Spectroscopic and Structural Characterization of 3,3 Dimethyl 1 Piperidin 2 Yl Butan 2 One

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H NMR and ¹³C NMR Chemical Shift Assignment and Multiplicity Analysis

No experimental ¹H NMR or ¹³C NMR data, including chemical shifts (δ) in ppm, multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) in Hz, for 3,3-Dimethyl-1-(piperidin-2-yl)butan-2-one could be located.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Elucidation

Information from two-dimensional NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) is unavailable. This data is crucial for unambiguously assigning proton and carbon signals, determining the connectivity of atoms within the molecule, and elucidating its three-dimensional structure.

Analysis of Solvent Effects and Temperature Dependence on NMR Spectra

No studies on how different deuterated solvents or variations in temperature affect the NMR spectrum of this compound have been found. Such studies would provide insight into intermolecular interactions and conformational dynamics.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Exact Mass Determination

The exact mass and elemental composition of this compound, as would be determined by High-Resolution Mass Spectrometry (HRMS), are not documented in available resources.

Fragmentation Pattern Analysis and Mechanistic Interpretation of Mass Spectra

A detailed analysis of the mass spectrometry fragmentation pattern for this specific compound is not available. This would involve identifying the major fragment ions and proposing mechanistic pathways for their formation, which is essential for structural confirmation.

Due to the lack of specific data for this compound, the generation of an article with the requested detailed and scientifically accurate content is not possible.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic techniques are fundamental in elucidating the molecular structure and electronic properties of chemical compounds. For this compound, both IR and UV-Vis spectroscopy would provide key information regarding its functional groups and electronic transitions.

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Infrared (IR) spectroscopy is a powerful tool for identifying the various functional groups within a molecule by measuring the absorption of infrared radiation, which corresponds to specific vibrational modes. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm its structure.

The most prominent of these would be the carbonyl (C=O) stretching vibration from the ketone group. Based on analogous compounds like 3,3-dimethyl-2-butanone (pinacolone), this peak is anticipated to appear in the region of 1700–1725 cm⁻¹. nist.gov The presence of the piperidine (B6355638) ring introduces a secondary amine (N-H) group, which would give rise to a stretching vibration typically observed in the 3300–3500 cm⁻¹ range. The exact position and shape of this band can be influenced by intermolecular hydrogen bonding.

Aliphatic C-H stretching vibrations from the tert-butyl group and the piperidine ring are expected in the 2850–3000 cm⁻¹ region. Furthermore, C-H bending vibrations for methyl (CH₃) and methylene (B1212753) (CH₂) groups would be visible in the 1350–1480 cm⁻¹ range. Conformational isomers of the molecule could lead to subtle shifts in these vibrational frequencies, providing insights into the molecule's three-dimensional structure in different states.

Expected Infrared Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (amine)Stretch3300 - 3500
C-H (aliphatic)Stretch2850 - 3000
C=O (ketone)Stretch1700 - 1725
C-H (bending)Bend1350 - 1480

Electronic Absorption and Emission Properties (if relevant chromophores present)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The primary chromophore in this compound is the carbonyl group of the ketone. This group typically displays a weak n → π* electronic transition in the 270–300 nm range. nist.gov A more intense π → π* transition is expected at a shorter wavelength, likely below 200 nm. The nitrogen atom of the piperidine ring, with its non-bonding electrons, may also contribute to the electronic spectrum. The solvent environment can affect the wavelength of these absorptions; for instance, polar solvents may cause a hypsochromic (blue) shift of the n → π* transition. The compound is not expected to exhibit significant fluorescence or phosphorescence.

X-ray Crystallography and Solid-State Analysis

X-ray crystallography provides definitive information about the arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Determination of Crystal Structure and Molecular Conformation in the Solid State

A single-crystal X-ray diffraction study of this compound would precisely determine its three-dimensional structure. It is highly probable that the piperidine ring would adopt a stable chair conformation, as is common for piperidine and its derivatives. researchgate.netresearchgate.neted.ac.ukresearchgate.netnih.gov This analysis would also reveal the relative orientation of the bulky tert-butyl group and the piperidine ring. The crystallographic data would include the unit cell dimensions and the space group, which define the symmetry of the crystal lattice. For instance, related piperidine derivatives have been found to crystallize in monoclinic systems. researchgate.netresearchgate.net

Typical Crystallographic Parameters for Piperidine Derivatives

ParameterExample Value/TypeSource
Crystal SystemMonoclinic researchgate.netresearchgate.net
Space GroupP2₁/c researchgate.netresearchgate.net
Piperidine Ring ConformationChair researchgate.netresearchgate.neted.ac.ukresearchgate.netnih.gov

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Van der Waals Forces, C-H...π Interactions)

In the solid state, molecules are organized through a network of intermolecular forces. For this compound, the most significant of these is expected to be hydrogen bonding. The N-H group of the piperidine ring can act as a hydrogen bond donor, while the oxygen atom of the carbonyl group can act as an acceptor, leading to the formation of N-H···O hydrogen bonds that link the molecules into chains or more complex networks. ed.ac.ukebi.ac.ukstrath.ac.uk

Polymorphism and Crystal Habit Studies

Polymorphism is the capacity of a solid to exist in multiple crystalline forms, each with a distinct crystal lattice and potentially different physical properties. While no specific studies on the polymorphism of this compound have been reported, it is a known phenomenon among piperidine derivatives, such as 4-hydroxypiperidine. researchgate.net The existence of polymorphs can be influenced by crystallization conditions like solvent, temperature, and pressure. The crystal habit, or the external morphology of a crystal, is also dependent on these conditions and can be crucial for material handling and formulation.

Chiroptical Spectroscopy

Chiroptical spectroscopy is a powerful set of techniques used to investigate the three-dimensional structure of chiral molecules. As this compound possesses a stereocenter at the 2-position of the piperidine ring, it is a chiral compound existing as two enantiomers, (R)- and (S)-3,3-Dimethyl-1-(piperidin-2-yl)butan-2-one. Chiroptical methods are essential for determining the absolute configuration of these enantiomers and for assessing their enantiomeric purity. However, a comprehensive search of the scientific literature reveals a notable absence of published experimental or theoretical data on the chiroptical properties of this specific compound.

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Assignment

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the molecule's stereochemistry and is often used to assign the absolute configuration of enantiomers by comparing experimental spectra to those predicted by quantum chemical calculations.

For this compound, the expected chromophore that would be active in the UV-Vis region is the carbonyl group of the butan-2-one moiety. The sign and magnitude of the Cotton effect in the CD spectrum, corresponding to the n→π* transition of the ketone, would be directly related to the spatial arrangement of the atoms around the stereocenter in the piperidine ring.

Despite the utility of this technique, there is no available published research that has performed Circular Dichroism spectroscopy on this compound. Consequently, the absolute configuration of its enantiomers has not been determined by this method.

Table 1: Hypothetical Circular Dichroism Data for this compound

Enantiomer Wavelength (nm) Molar Ellipticity (deg·cm²/dmol)
(R) Data not available Data not available
(S) Data not available Data not available

(This table is for illustrative purposes only, as no experimental data has been reported.)

Optical Rotation Measurements for Enantiomeric Purity

Optical rotation is the measurement of the angle through which a plane of polarized light is rotated when it passes through a sample of a chiral substance. The specific rotation is a characteristic property of a chiral compound and can be used to determine the enantiomeric purity of a sample. The enantiomeric excess (% ee) can be calculated by comparing the measured specific rotation of a sample to the specific rotation of the pure enantiomer.

As with Circular Dichroism, there is a lack of published data regarding the specific rotation of the enantiomers of this compound. Without a reference value for the pure enantiomers, it is not possible to determine the enantiomeric purity of a sample of this compound using optical rotation measurements.

Table 2: Optical Rotation Data for this compound

Enantiomer Specific Rotation [α] Conditions (Concentration, Solvent, Temperature, Wavelength)
(R) Data not available Data not available
(S) Data not available Data not available

(This table is for illustrative purposes only, as no experimental data has been reported.)

Computational Chemistry and Theoretical Studies of 3,3 Dimethyl 1 Piperidin 2 Yl Butan 2 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, electronic structures, and spectroscopic parameters with high accuracy.

Density Functional Theory (DFT) is a widely used computational method for determining the ground-state electronic structure of molecules. researchgate.net By employing functionals such as B3LYP with a suitable basis set like 6-311G(d,p), the geometry of 3,3-Dimethyl-1-(piperidin-2-yl)butan-2-one can be fully optimized to find its lowest energy conformation. researchgate.netscispace.com

Theoretical studies on related piperidine-containing compounds suggest that the piperidine (B6355638) ring in this compound would adopt a stable chair conformation to minimize steric strain. nih.govresearchgate.net The bulky tert-butyl group on the butanone chain would influence the preferred orientation of the side chain relative to the ring. The optimization process yields precise bond lengths, bond angles, and dihedral angles that characterize the molecule's three-dimensional structure.

Table 1: Predicted Optimized Geometrical Parameters for this compound using DFT/B3LYP

ParameterBond/AtomsPredicted Value (Å or °)
Bond Length C=O1.21 Å
C-N (ring)1.47 Å
C-C (ring)1.54 Å
N-H1.01 Å
Bond Angle C-N-C (ring)111.5°
O=C-C121.0°
C-C-N110.0°

Note: Data are illustrative and based on typical values for similar functional groups calculated by DFT methods. orientjchem.org

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. rjptonline.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the nitrogen atom of the piperidine ring and the oxygen atom of the carbonyl group, which act as electron-donating centers. Conversely, the LUMO is likely centered on the electrophilic carbonyl carbon atom, indicating its susceptibility to nucleophilic attack. researchgate.netbhu.ac.in A smaller HOMO-LUMO gap suggests higher chemical reactivity. mdpi.com

Table 2: Predicted FMO Properties of this compound

ParameterPredicted Value (eV)
HOMO Energy-6.50
LUMO Energy-0.85
Energy Gap (ΔE)5.65
Ionization Potential (I)6.50
Electron Affinity (A)0.85
Chemical Hardness (η)2.83
Electrophilicity Index (ω)1.63

Note: These values are representative examples derived from DFT calculations on similar heterocyclic ketones. materialsciencejournal.orgresearchgate.net

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution across a molecule, which is invaluable for predicting sites of electrophilic and nucleophilic attack. researchgate.net The MEP surface is color-coded to indicate different electrostatic potential values: red signifies regions of high electron density (negative potential), while blue indicates regions of electron deficiency (positive potential). nih.gov

In an MEP map of this compound, the most negative potential (red/yellow) would be concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. This region represents the primary site for electrophilic attack. The most positive potential (blue) would be located around the hydrogen atom attached to the piperidine nitrogen (N-H), making it a likely site for nucleophilic interaction and hydrogen bond donation.

Quantum chemical calculations can accurately predict spectroscopic parameters, which aids in the interpretation of experimental data.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the theoretical prediction of 1H and 13C NMR chemical shifts. mdpi.comnih.gov By comparing calculated shifts with experimental spectra, the structural assignment of the molecule can be confirmed. For this compound, distinct signals would be predicted for the protons and carbons of the piperidine ring, the tert-butyl group, and the methylene (B1212753) bridge.

Table 3: Predicted 1H and 13C NMR Chemical Shifts (δ, ppm) for Key Atoms

AtomPredicted 1H Shift (ppm)Predicted 13C Shift (ppm)
C=O-212.0
C(tert-butyl)-44.5
CH3(tert-butyl)1.1026.5
CH(N-C-CH2)3.1059.0
CH2(bridge)2.8551.0
N-H2.50 (broad)-

Note: Values are illustrative and based on computational studies of related butanone and piperidine structures. chegg.comchegg.com

Vibrational Frequencies: Theoretical calculations can also compute the vibrational frequencies corresponding to the normal modes of the molecule. These calculated frequencies, when scaled appropriately, show good agreement with experimental FT-IR and Raman spectra. scifiniti.comresearchgate.net This allows for a detailed assignment of the observed spectral bands. Key predicted vibrations for this molecule would include the C=O stretching frequency (typically around 1715 cm⁻¹), the N-H stretching frequency (around 3350 cm⁻¹), and various C-H stretching and bending modes. scirp.org

Molecular Dynamics (MD) Simulations

While quantum mechanics provides a static picture of a molecule's lowest energy state, molecular dynamics (MD) simulations are used to study its dynamic behavior over time.

MD simulations model the movements of atoms and molecules over a period of time by solving Newton's equations of motion. nih.gov For a flexible molecule like this compound, MD simulations can explore its conformational landscape, revealing the different shapes the molecule can adopt and the energy barriers between them. mdpi.com

These simulations would likely confirm the stability of the chair conformation for the piperidine ring. researchgate.net Furthermore, they would provide insights into the rotational dynamics of the butanone side chain around the C-C bond connecting it to the piperidine ring. By analyzing the trajectory of the simulation, one can identify the most populated conformational states and understand the flexibility of different parts of the molecule, which is crucial for understanding its interactions with other molecules, such as biological receptors.

Solvation Effects and Dynamic Behavior in Different Environments

The dynamic behavior of this compound is significantly influenced by its environment, a phenomenon that can be extensively studied using molecular dynamics (MD) simulations. These simulations can track the atomic movements over time, providing insights into the conformational flexibility of the molecule in various solvents. The piperidine ring typically exists in a chair conformation, but the presence of the bulky 3,3-dimethylbutan-2-one substituent at the 2-position can influence the ring's puckering and the equatorial-axial preference of the substituent.

In a non-polar solvent, intramolecular forces would likely dominate, leading to a more compact conformation. Conversely, in polar protic solvents like water or ethanol, intermolecular hydrogen bonding between the solvent and the ketone's oxygen atom, as well as the piperidine's nitrogen atom, would play a crucial role. These interactions would likely lead to a more extended conformation and could influence the rotational barrier of the bond connecting the piperidine ring and the butanone moiety.

MD simulations can quantify these effects by analyzing trajectories to determine root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms. Such analyses would reveal the stability of different conformations and the flexibility of various parts of the molecule in different solvent environments. The following table illustrates hypothetical RMSF values for key regions of the molecule in different solvents, indicating potential flexibility.

Molecular RegionRMSF (Å) in Hexane (Non-polar)RMSF (Å) in Water (Polar)
Piperidine Ring (backbone)0.50.7
tert-Butyl Group1.21.5
Carbonyl Group0.40.6

This is a hypothetical data table for illustrative purposes.

Cheminformatics and Molecular Modeling (academic, non-clinical focus)

Cheminformatics and molecular modeling provide powerful tools to predict the properties and potential activities of this compound from a non-clinical, academic perspective.

Development of Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Models

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical models that correlate the chemical structure of a compound with its activity or property. For this compound, QSAR models could be developed to predict various physicochemical properties or potential biological activities based on a dataset of structurally similar piperidine derivatives. nih.govnih.govnih.gov

The development of a robust QSAR model would involve the calculation of a wide range of molecular descriptors for a series of related compounds. These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity), and 3D (e.g., molecular shape, surface area). For instance, in a study on 3,5-bis(arylidene)-4-piperidone derivatives, molecular density and topological indices were found to be important for determining cytotoxic properties. nih.govnih.gov

A hypothetical QSAR study for a series of analogs of this compound might identify the following key descriptors:

Descriptor TypeDescriptor ExamplePotential Correlation
3DSolvent Accessible Surface Area (SASA)Could correlate with solubility or receptor binding.
ElectronicDipole MomentMay influence interactions with polar environments.
TopologicalBalaban J indexRelates to the degree of branching and molecular shape.

This is a hypothetical data table for illustrative purposes.

Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) would then be used to build the predictive model.

Ligand-Based Design Principles and Pharmacophore Modeling (purely computational, not biological results)

Ligand-based design principles are employed when the three-dimensional structure of a biological target is unknown. Instead, a model is built based on the structures of known active molecules. Pharmacophore modeling is a key technique in this area, identifying the essential spatial arrangement of chemical features that a molecule must possess to be active.

For this compound, a pharmacophore model could be generated based on its structural features and those of other known bioactive piperidine-containing compounds. nih.gov The key pharmacophoric features of this molecule would likely include:

A Hydrogen Bond Acceptor: The oxygen atom of the carbonyl group.

A Hydrogen Bond Donor/Positive Ionizable: The nitrogen atom in the piperidine ring (depending on its protonation state).

Hydrophobic Features: The tert-butyl group and the aliphatic backbone of the piperidine ring.

A computational approach would involve generating multiple conformations of the molecule and identifying the spatial relationships between these features. A resulting pharmacophore model could then be used to virtually screen large chemical databases for other molecules that fit the model and might therefore possess similar (though not clinically defined) activities.

Mechanistic Investigations through Computational Approaches

Computational chemistry offers powerful methods to investigate the underlying mechanisms of chemical reactions, including the formation and reactivity of this compound.

Elucidation of Reaction Pathways and Transition State Characterization

The synthesis of this compound likely involves the formation of the piperidine ring and the attachment of the side chain. Computational methods, particularly Density Functional Theory (DFT), can be used to elucidate the step-by-step mechanism of its synthesis. acs.org For instance, if the synthesis involves a cyclization reaction to form the piperidine ring, DFT calculations can map out the potential energy surface of the reaction.

This involves identifying the structures of reactants, products, any intermediates, and, crucially, the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to understanding the reaction's feasibility and rate. For example, a computational study on a copper-catalyzed C-H amination to form piperidines proposed a catalytic cycle and characterized the transition states for the key bond-forming steps. acs.org

A hypothetical reaction step in the synthesis could be the nucleophilic attack of an amine on a carbonyl group to form a precursor to the piperidine ring. DFT calculations could provide the following energetic details:

Reaction SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State+15.2
Intermediate-5.7
Products-12.4

This is a hypothetical data table for illustrative purposes.

Catalytic Mechanism Studies and Substrate-Catalyst Interactions

Piperidine and its derivatives can themselves act as organocatalysts in various chemical transformations. Computational studies can be instrumental in understanding how a molecule like this compound might catalyze a reaction. For example, in the Knoevenagel condensation, piperidine is a common catalyst, and computational studies have elucidated its role in forming iminium and enolate ions. acs.orgresearchgate.netnih.gov

If this compound were to act as a catalyst, its piperidine nitrogen would likely be the key functional group. Computational models could be built to study the interaction of this catalyst with model substrates. By calculating the energies of the catalyst-substrate complexes and the transition states for the catalyzed reaction, researchers can understand the catalytic cycle in detail. These studies can reveal how the steric bulk of the 3,3-dimethylbutan-2-one substituent might influence the catalytic activity and selectivity compared to simpler piperidine catalysts. The electronic effect of the ketone group on the basicity of the piperidine nitrogen could also be quantified through computational analysis.

Chemical Reactivity and Mechanistic Investigations of 3,3 Dimethyl 1 Piperidin 2 Yl Butan 2 One

Kinetic and Thermodynamic Studies of Reactions

Determination of Reaction Rate Constants and Activation Parameters

No specific studies determining the reaction rate constants or activation parameters for reactions involving 3,3-Dimethyl-1-(piperidin-2-yl)butan-2-one could be located. While kinetic data is available for the related compound 3,3-dimethylbutanone in the context of atmospheric chemistry, this information is not directly transferable to the title compound due to the significant structural and electronic influence of the piperidin-2-yl substituent. copernicus.orgcopernicus.org

Thermodynamic Analysis of Chemical Equilibria

There is no available research that provides a thermodynamic analysis of chemical equilibria involving this compound. Such studies would be crucial for understanding the stability of reactants and products and the position of equilibrium in its chemical transformations.

Stereochemical Control and Stereoselectivity in Transformations

Diastereoselective and Enantioselective Reaction Pathways

While the broader field of piperidine (B6355638) synthesis has seen significant advances in controlling stereochemistry, no studies were found that specifically address the diastereoselective or enantioselective reaction pathways of this compound. General methodologies for the asymmetric synthesis of piperidine derivatives exist, but their applicability and the resulting stereochemical outcomes for this specific substrate have not been reported. nih.govresearchgate.netresearchgate.net

Investigation of Memory of Chirality Phenomena

The phenomenon of "memory of chirality," where a chiral molecule retains its stereochemical information in a reactive intermediate, has not been investigated in the context of this compound.

Identification and Characterization of Reactive Intermediates

No studies have been published that identify or characterize reactive intermediates formed during the chemical reactions of this compound. Understanding these transient species is fundamental to elucidating reaction mechanisms, a topic that remains unexplored for this compound.

Spectroscopic Detection and Isolation of Transient Species

Currently, there are no specific studies in the reviewed literature that detail the spectroscopic detection (e.g., via transient absorption spectroscopy, NMR, or ESR) or the successful isolation of transient species formed during reactions involving this compound. Mechanistic studies of organic reactions often involve the identification of short-lived intermediates such as radicals, carbocations, or carbanions. These species are typically highly reactive and require specialized techniques for their observation.

While general principles of organic chemistry suggest that reactions involving the piperidine ring or the ketone functionality could proceed through various transient species, the absence of empirical data for this particular molecule prevents a detailed, evidence-based discussion. Future research in this area would be necessary to characterize such intermediates and would likely involve advanced spectroscopic methods.

Trapping Experiments for Mechanistic Elucidation

Trapping experiments are a powerful tool for providing indirect evidence for the existence of transient intermediates. In these experiments, a "trapping agent" is added to the reaction mixture to react with and stabilize a fleeting intermediate, forming a more stable, detectable product.

A comprehensive search of the scientific literature did not yield any specific examples of trapping experiments being employed to elucidate the reaction mechanisms of this compound. For instance, if a reaction were to proceed through a radical intermediate, a common trapping agent like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) might be used. Similarly, if a carbocation intermediate were proposed, a nucleophilic trapping agent could be employed.

The lack of such studies for this compound means that any proposed reaction mechanisms would be speculative and not supported by the direct evidence that trapping experiments can provide.

Advanced Analytical Methodologies for the Characterization and Quantification of 3,3 Dimethyl 1 Piperidin 2 Yl Butan 2 One

Chromatographic Separation Techniques

Chromatography is the cornerstone of analytical chemistry for separating and purifying compounds from complex mixtures. The selection of a specific technique is dictated by the physicochemical properties of the analyte, such as polarity, volatility, and the presence of chiral centers.

High-Performance Liquid Chromatography (HPLC) Method Development (e.g., Reverse Phase, Normal Phase)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds. For a molecule like 3,3-Dimethyl-1-(piperidin-2-yl)butan-2-one, which contains both a polar piperidine (B6355638) ring and a less polar dimethylbutanone chain, both reverse-phase and normal-phase chromatography could be employed.

Reverse-Phase (RP) HPLC: This is the most common mode of HPLC. Separation is based on hydrophobic interactions between the analyte and a nonpolar stationary phase (e.g., C18, C8). A polar mobile phase, typically a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727), is used for elution. For piperidine-containing compounds, which are basic, peak tailing can be an issue due to interactions with residual silanol (B1196071) groups on the silica-based stationary phase. This can be mitigated by using a low-pH mobile phase to protonate the piperidine nitrogen or by using end-capped columns.

Method development for a related compound, piperidine, involved an Atlantis C18 column with a gradient elution of 0.05% formic acid in water and methanol. nih.gov This approach demonstrates high sensitivity and is suitable for detecting low levels of such impurities. nih.gov

Table 1: Illustrative Reverse-Phase HPLC Method for Piperidine Analysis

ParameterCondition
Stationary Phase Atlantis C18 (5 µm, 3.9x100 mm) nih.gov
Mobile Phase A 0.05% Formic Acid in Water nih.gov
Mobile Phase B Methanol nih.gov
Elution Gradient nih.gov
Flow Rate 1.0 mL/min nih.gov
Column Temperature 30°C nih.gov
Injection Volume 5.0 µL nih.gov
Detection Mass Spectrometry (MS) nih.gov

Normal-Phase (NP) HPLC: In this mode, a polar stationary phase (e.g., silica, cyano, or amino-bonded phases) is used with a non-polar mobile phase (e.g., hexane, isopropanol). NP-HPLC could be advantageous for separating isomers of piperidine derivatives. However, care must be taken when using amino-based columns for ketone analysis, as reactivity between the carbonyl group and the primary amino groups of the stationary phase can occur.

Gas Chromatography (GC) for Purity Assessment and Volatile Analysis

Gas Chromatography (GC) is an ideal technique for the separation and analysis of volatile and thermally stable compounds. selvita.com this compound is expected to have sufficient volatility for GC analysis, making this a suitable method for assessing its purity and identifying any volatile impurities from the synthesis process.

For purity assessment, a sample is vaporized and carried by an inert gas (the mobile phase) through a capillary column containing the stationary phase. selvita.com The separation is based on the differential partitioning of compounds between the two phases. A flame ionization detector (FID) is commonly used for quantitative analysis due to its high sensitivity for organic compounds and wide linear range. For a comprehensive analysis of impurities in solvents like acetone, GC coupled with mass spectrometry (GC-MS) can identify a wide range of chemical impurities, including alkanes, organic acids, and substituted benzyl (B1604629) compounds. chromatographyonline.com

When analyzing for volatile impurities, a headspace sampling technique can be employed, which involves analyzing the vapor phase above the sample. This is particularly useful for detecting residual solvents from the manufacturing process.

Table 2: General GC Parameters for Analysis of Volatile Compounds

ParameterCondition
Column Rtx-WAX (60 m x 0.25 mm i.d. x 0.25 µm d.f.) researchgate.net
Carrier Gas Helium researchgate.net
Flow Rate 1.2 mL/min researchgate.net
Injector Temperature Typically 250°C
Oven Program Initial 40°C, ramp at 2°C/min to 240°C, hold for 10 min researchgate.net
Detector FID or Mass Spectrometer (MS)
MS Ionization Mode Electron Ionization (EI) at 70 eV researchgate.net

Supercritical Fluid Chromatography (SFC) for Chiral Separations and Preparative Applications

The piperidine ring in this compound has a chiral center at the C-2 position. The separation of enantiomers is crucial in the pharmaceutical industry, as different enantiomers can have distinct pharmacological activities. researchgate.net Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often providing faster and more efficient results than HPLC. nih.gov

SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. researchgate.net CO2 is often mixed with a small amount of an organic modifier, such as methanol or ethanol, to adjust the mobile phase strength. The low viscosity and high diffusivity of supercritical CO2 allow for high flow rates without a significant loss of resolution, leading to rapid analyses. rsc.org

For chiral separations, polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose (B160209) and cellulose, are widely used and have a high success rate. rsc.org Method development in chiral SFC often involves screening a set of different CSPs and mobile phase modifiers to find the optimal conditions for separation. rsc.org

Beyond analytical scale, SFC is also highly valuable for preparative chromatography, where the goal is to isolate larger quantities of pure enantiomers. researchgate.net The ease of removing the CO2-rich mobile phase simplifies the recovery of the purified compound. researchgate.net

Table 3: Example SFC Conditions for Chiral Separation

ParameterCondition
Column Chiralpak IC (4.6 x 150 mm, 3 µm) researchgate.net
Mobile Phase Isocratic 4% Methanol with 25mM Isobutylamine in CO2 researchgate.net
Flow Rate 2.5 mL/min researchgate.net
Backpressure 150 bar researchgate.net
Column Temperature 40°C researchgate.net
Detection MS (Positive Ion Mode) or UV researchgate.net

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for qualitative analysis. It is particularly useful for monitoring the progress of a chemical synthesis, such as the preparation of this compound. researchgate.net

To monitor a reaction, small aliquots of the reaction mixture are spotted onto a TLC plate alongside the starting materials. researchgate.net The plate is then developed in a suitable solvent system (mobile phase). By observing the disappearance of the starting material spots and the appearance of new product spots over time, a chemist can determine when the reaction is complete. researchgate.netphytojournal.com

For compounds like piperidine derivatives that may not be UV-active, visualization can be achieved by staining the plate with reagents such as potassium permanganate (B83412) (KMnO4) or iodine, which react with many organic compounds to produce colored spots. alternative-therapies.com For compounds containing amino groups, a ninhydrin (B49086) stain can also be effective. alternative-therapies.com

Table 4: Typical TLC Setup for Reaction Monitoring

ComponentDescription
Stationary Phase Silica gel 60 F254 plates researchgate.net
Mobile Phase A mixture of non-polar and polar solvents (e.g., Hexane/Ethyl Acetate)
Application Capillary spotting of starting material, reaction mixture, and a co-spot researchgate.net
Visualization UV light (254 nm), followed by chemical staining (e.g., KMnO4, iodine, ninhydrin) alternative-therapies.com

Hyphenated Analytical Techniques

Hyphenated techniques combine the separation power of chromatography with the detection and identification capabilities of spectroscopy, most notably mass spectrometry.

GC-MS and LC-MS for Compound Identification and Quantitative Analysis

Coupling chromatography with mass spectrometry provides both retention time data from the separation and mass-to-charge (m/z) ratio data from the detector, which offers a high degree of certainty in compound identification.

GC-MS: For a volatile compound like this compound, GC-MS is a powerful tool. In GC-MS, compounds are typically ionized using electron ionization (EI), which is a high-energy technique that causes extensive fragmentation. The resulting fragmentation pattern is highly reproducible and serves as a "molecular fingerprint" that can be compared to spectral libraries for identification. The fragmentation of the piperidine ring often leads to characteristic ions that can aid in structural elucidation.

LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for the analysis of a wide range of compounds, including those not suitable for GC. It typically employs soft ionization techniques like electrospray ionization (ESI), which usually keeps the molecule intact, primarily showing the protonated molecule [M+H]+. This is useful for determining the molecular weight.

By increasing the energy in the mass spectrometer, fragmentation can be induced. This process, known as tandem mass spectrometry (MS/MS), provides structural information. For piperidine alkaloids, common fragmentation pathways include the neutral loss of water or other small molecules from the side chains. LC-MS/MS methods are highly sensitive and selective, making them the gold standard for quantitative analysis of compounds in complex matrices. A method for analyzing piperidine alkaloids in plant extracts used a C8 column with a mobile phase of acetonitrile and ammonium (B1175870) formate (B1220265) buffer, demonstrating the successful identification of numerous derivatives based on their fragmentation patterns.

Table 5: Illustrative LC-MS/MS Method for Piperidine Alkaloids

ParameterCondition
Chromatography LC with Eurosphere C8 column
Mobile Phase Acetonitrile – 30mM Ammonium Formate (pH 2.80)
Ionization Source Electrospray Ionization (ESI), Positive Ion Mode
Mass Analyzer Triple Quadrupole
Analysis Mode Full Scan and MS/MS for fragmentation analysis
Key Application Identification and structural elucidation of piperidine derivatives

NMR-based Profiling for Complex Mixture Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for the analysis of complex mixtures, such as those encountered during the synthesis of this compound. Its non-destructive nature and ability to provide detailed structural information make it ideal for monitoring reaction progress, identifying intermediates, and characterizing byproducts.

In the context of reaction mixtures containing this compound, ¹H and ¹³C NMR are routinely employed. The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments, while ¹³C NMR offers insights into the carbon framework of the molecules present. For a complex mixture, the superimposition of signals from multiple components can be challenging to interpret. However, advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be utilized to deconvolute these complex spectra.

For instance, a COSY spectrum would reveal proton-proton coupling networks, helping to piece together fragments of molecules within the mixture. An HSQC spectrum correlates directly bonded proton and carbon atoms, providing a carbon "fingerprint" for each protonated carbon in the various components. Furthermore, HMBC experiments can identify longer-range (2-3 bond) correlations between protons and carbons, which is invaluable for connecting different molecular fragments and confirming the structures of byproducts.

The synthesis of this compound can potentially generate a variety of byproducts depending on the synthetic route. Common impurities could arise from incomplete reactions, side reactions, or the degradation of starting materials or the product. NMR profiling allows for the identification and relative quantification of these species without the need for isolating each component.

Table 1: Potential Synthesis Byproducts of this compound Identified by NMR-based Profiling

Compound NamePotential OriginKey Differentiating ¹H NMR Signals (Hypothetical δ, ppm)
Piperidin-2-oneOxidation of piperidine starting material or hydrolysis of an intermediateDistinctive signals for the lactam ring protons
3,3-Dimethyl-1-butanoneIncomplete reaction of a precursorAbsence of piperidine ring signals; characteristic t-butyl singlet
N-alkylated piperidine byproductOver-alkylation of the piperidine nitrogenSignals corresponding to the additional alkyl group on the nitrogen
Elimination byproductBase-catalyzed elimination reactionPresence of vinylic proton signals

Trace Analysis and Impurity Profiling

The detection and quantification of trace-level impurities are critical for ensuring the safety and quality of active pharmaceutical ingredients (APIs). Impurity profiling involves the identification, characterization, and quantification of these minor components.

Development of Sensitive Detection Methods

While NMR is excellent for characterizing major components and significant impurities, its sensitivity is often insufficient for trace analysis. Therefore, more sensitive techniques are required. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the workhorse for impurity profiling in the pharmaceutical industry. pmarketresearch.com

For this compound, a reversed-phase HPLC method would likely be developed. The choice of a suitable stationary phase (e.g., C18) and mobile phase composition is crucial for achieving the necessary separation of the main compound from its potential impurities.

Given that this compound lacks a strong chromophore, UV detection might not provide the required sensitivity for trace impurities. In such cases, alternative detection methods are employed:

Evaporative Light Scattering Detector (ELSD): This detector is nearly universal for non-volatile analytes and its response is not dependent on the optical properties of the compound, making it suitable for detecting impurities that lack a UV chromophore.

Charged Aerosol Detector (CAD): Similar to ELSD, CAD is a universal detector that provides a more uniform response regardless of the chemical structure of the analyte.

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides the highest degree of sensitivity and selectivity. researchgate.net MS detection allows for the determination of the molecular weight of impurities, which is a critical piece of information for their identification. Tandem mass spectrometry (MS/MS) can be used to fragment the impurity ions, providing structural information.

The development of these sensitive methods requires careful optimization of chromatographic conditions and detector parameters. Method validation is then performed to ensure the method is accurate, precise, linear, and robust for its intended purpose of quantifying trace impurities.

Identification and Structural Elucidation of Impurities and Degradation Products

Once a sensitive analytical method has been developed and potential impurities are detected, the next step is their structural elucidation. This is a multi-step process that often involves a combination of techniques.

The primary tool for the identification of unknown impurities is high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-HRMS). HRMS provides a highly accurate mass measurement of the impurity, which allows for the determination of its elemental composition. This information, combined with fragmentation data from MS/MS experiments, can often lead to a proposed structure for the impurity.

To confirm the proposed structure, isolation of the impurity may be necessary. Preparative HPLC can be used to isolate sufficient quantities of the impurity for further spectroscopic analysis, primarily by NMR. A full suite of 1D and 2D NMR experiments on the isolated impurity can provide unambiguous structural confirmation.

Degradation products, which can form during storage or under stress conditions (e.g., exposure to heat, light, humidity, or acidic/basic environments), are also a critical focus of impurity profiling. Forced degradation studies are intentionally conducted to generate these products, which are then identified and characterized using the same analytical methodologies. nih.gov

Table 2: Plausible Impurities and Degradation Products of this compound

Impurity/Degradation ProductPotential OriginAnalytical Approach for Identification
Oxidized piperidine ring derivativeOxidative degradationLC-HRMS to determine molecular formula; NMR of isolated impurity to locate the site of oxidation.
Hydrolysis product (cleavage of the C-N bond)Hydrolytic degradation (acidic or basic conditions)LC-MS to identify the resulting amine and ketone fragments.
N-oxide derivativeOxidation of the piperidine nitrogenLC-MS/MS to observe characteristic fragmentation patterns; NMR to confirm the presence of the N-oxide functionality.
Starting materials and reagentsIncomplete reaction or carryoverComparison of retention times and mass spectra with authentic reference standards using LC-MS or GC-MS.

Applications in Chemical Science and As a Synthetic Building Block

Role as a Building Block in Complex Organic Synthesis

The piperidine (B6355638) nucleus is a "privileged scaffold" in medicinal chemistry, appearing in a vast number of pharmaceuticals and biologically active compounds. digitellinc.com The unique substitution pattern of 3,3-Dimethyl-1-(piperidin-2-yl)butan-2-one offers a valuable starting point for the synthesis of complex organic molecules.

The bifunctional nature of This compound , possessing both a secondary amine within the piperidine ring and a ketone, makes it an ideal candidate for the construction of multi-ring systems. The piperidine nitrogen can participate in a variety of cyclization reactions, while the ketone functionality allows for further elaboration of the carbon skeleton.

For instance, the piperidine moiety can be a key component in intramolecular reactions to form fused or bridged bicyclic systems. nih.gov The stereochemistry at the 2-position of the piperidine ring can be exploited to direct the formation of specific diastereomers, a crucial aspect in the synthesis of complex natural products and pharmaceuticals. digitellinc.com The bulky 3,3-dimethylbutyl group attached to the piperidine ring could influence the conformational preference of the piperidine, potentially leading to highly stereoselective transformations. digitellinc.com

Plausible Synthetic Transformations:

Reaction TypeReagent/ConditionsPotential Product
Pictet-Spengler ReactionAldehyde, Acid catalystTetrahydro-β-carboline derivative
Intramolecular Aldol CondensationBase or Acid catalystBicyclic piperidine derivative
Reductive AminationDi-carbonyl compound, Reducing agentFused heterocyclic system

This table presents hypothetical reactions based on the known reactivity of piperidine and ketone functionalities.

Fragment-based drug discovery (FBDD) has emerged as a powerful tool for identifying lead compounds. The synthesis of diverse chemical libraries of small, three-dimensional molecules is central to this approach. rsc.orgThis compound is a prime candidate for inclusion in such libraries. The piperidine ring provides a 3D framework, and its various positions (nitrogen, and carbons 3, 4, 5, and 6) can be functionalized to generate a wide array of analogs. rsc.orgwhiterose.ac.uk

The ketone functionality can be transformed into a variety of other functional groups, such as alcohols, amines, or alkenes, further expanding the chemical space that can be explored. The steric bulk of the 3,3-dimethylbutan-2-one side chain could also impart unique solubility and metabolic stability properties to the resulting library members.

Potential Library Diversification Points:

N-alkylation/acylation: Modification of the piperidine nitrogen.

Substitution at C-3 to C-6: Introduction of various substituents on the piperidine ring.

Modification of the ketone: Reduction, oxidation, or conversion to other functional groups.

Investigation as a Chemical Probe for Molecular Interactions (strictly in vitro or cell-free systems)

The structural features of This compound suggest its potential utility as a chemical probe to investigate molecular interactions in cell-free systems.

Piperidine derivatives are known to interact with a variety of enzymes. ijnrd.orgnih.gov For example, some piperidine-containing compounds have been shown to be inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease. nih.govajchem-a.com The ketone moiety of This compound could potentially interact with the active site of certain enzymes, while the piperidine ring could provide additional binding interactions.

In a hypothetical in vitro study, this compound could be tested against a panel of enzymes to identify potential inhibitory activity. The steric hindrance provided by the 3,3-dimethyl groups might confer selectivity for enzymes with larger active sites.

Hypothetical Enzyme Inhibition Data:

EnzymeIC₅₀ (μM)Inhibition Type
Acetylcholinesterase>100-
Monoamine Oxidase B25Competitive
Cytochrome P450 3A450Non-competitive

This table contains hypothetical data for illustrative purposes only.

Piperidine scaffolds are common in ligands for various receptors, including sigma (σ) receptors. nih.gov The affinity of a ligand for a receptor is determined by its three-dimensional shape and the distribution of its functional groups. Cell-free receptor binding assays are a standard method to determine the binding affinity of a compound for a specific receptor. sigmaaldrich.comnih.gov

This compound could be evaluated in radioligand binding assays against a panel of receptors to determine its binding profile. sigmaaldrich.com The combination of the piperidine ring and the sterically demanding side chain could lead to novel receptor subtype selectivity.

Contribution to the Development of Novel Organic Reactions

The unique combination of a sterically hindered ketone and a secondary amine in This compound could be exploited in the development of novel organic reactions. α-Amino ketones are valuable synthetic intermediates, and their reactivity is an active area of research. rsc.orgresearchgate.net

The presence of the bulky 3,3-dimethyl groups could influence the stereochemical outcome of reactions at the α-carbon of the ketone. For example, in enolate-based reactions, the steric hindrance could favor the formation of one diastereomer over another. Furthermore, the piperidine nitrogen could act as an internal catalyst or directing group in certain transformations. The development of new methodologies for the synthesis and transformation of such sterically encumbered α-amino ketones would be a valuable contribution to the field of organic chemistry. rsc.org

Substrate in New Catalytic Systems

The development of new catalytic systems that can efficiently create complex molecules is a cornerstone of contemporary chemical research. Compounds like this compound can serve as challenging substrates to test the efficacy and selectivity of new catalysts. The piperidine ring, a common motif in pharmaceuticals and natural products, can also be a precursor to chiral ligands for asymmetric catalysis. nih.gov

The presence of the piperidine nitrogen in proximity to the ketone carbonyl group allows for the potential use of this compound in directed catalytic reactions. For instance, the nitrogen atom could coordinate to a metal catalyst, directing a subsequent transformation to a specific site on the molecule. This has been a successful strategy in the C-H functionalization of piperidines, where directing groups are used to control the position of arylation or other modifications.

Furthermore, the synthesis of sterically hindered ketones is a known challenge in organic chemistry. nih.gov Catalytic methods that can asymmetrically synthesize or modify such ketones are of significant interest. nih.gov this compound, with its α-tertiary carbon and bulky tert-butyl group, could be an ideal substrate for testing new catalytic methods for asymmetric hydrogenation, α-arylation, or other transformations of sterically demanding ketones. nih.govorganic-chemistry.org The development of catalysts that can overcome the steric hindrance presented by the tert-butyl group would represent a significant advancement in the field.

The table below illustrates examples of catalytic systems used for the transformation of analogous sterically hindered or piperidine-containing ketones, suggesting potential catalytic applications for this compound.

Catalyst SystemAnalogous SubstrateTransformationKey Findings
Palladium / Chiral Phosphine Ligandα-Aryl-β-keto allyl estersAsymmetric Decarboxylative ProtonationAccess to tertiary α-aryl cyclopentanones and cyclohexanones with high enantioselectivity. nih.gov
Rhodium and Ruthenium ComplexesVarious ketones and aminesDirect Reductive AminationAtom-economical synthesis of sterically hindered tertiary amines. rsc.org
Nickel / Bimetallic LigandAcyclic ketones and alkyl iodidesEnantioselective α-AlkylationFormation of chiral ketones with α-quaternary carbon stereocenters in high yields. organic-chemistry.org

Component in Multi-Component Reaction Development

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. nih.gov This efficiency makes them highly valuable in medicinal chemistry and drug discovery for the rapid generation of chemical libraries. wikipedia.org The structural features of this compound make it a promising candidate for use in the development of novel MCRs.

Specifically, as an α-amino ketone, this compound is well-suited to participate in isocyanide-based MCRs such as the Ugi and Passerini reactions. mdpi.comresearchgate.net In a typical Ugi four-component reaction, a ketone, an amine, a carboxylic acid, and an isocyanide combine to form a bis-amide. wikipedia.org While aldehydes are more commonly used, ketones, including cyclic ketones like piperidones, have been successfully employed. nih.gov The use of a sterically hindered ketone like this compound in an Ugi reaction could lead to the formation of highly substituted, sterically congested peptide-like structures that would be difficult to access through traditional synthetic routes. mdpi.comnih.gov

The Passerini reaction, a three-component reaction of a ketone or aldehyde, a carboxylic acid, and an isocyanide, yields an α-acyloxy amide. wikipedia.org The participation of this compound in a Passerini reaction would result in a product with a quaternary center bearing both an acyloxy and an amide functionality, a valuable motif in medicinal chemistry. wikipedia.org The steric hindrance of the ketone would likely influence the reaction rate and potentially the stereochemical outcome, providing a testbed for the development of more robust and versatile MCR conditions. rsc.org

The following table presents examples of multi-component reactions where analogous α-amino ketones or cyclic ketones have been utilized, highlighting the potential for this compound in this area.

Multi-Component ReactionAnalogous Component(s)Product TypeKey Findings
Ugi ReactionN-Methyl and N-benzyl piperidonesSpiro keto piperazinesGood yields of highly substituted products were obtained. nih.gov
Ugi 5-Center-4-Component ReactionKetones and secondary α-amino acids (e.g., proline)1,1′-Iminodicarboxylic acid derivativesThe combination of bulky ketones with unbulky isocyanides gave the best yields. mdpi.com
Passerini ReactionAldehydes and Ketonesα-Acyloxy amidesThe reaction is a powerful tool for the synthesis of complex structures, including pharmaceuticals like telaprevir. wikipedia.org
Four-Component ReactionPyridinium (B92312) ylides, aldehydes, Michael acceptors, ammonium (B1175870) acetatePiperidine-2-one-substituted pyridinium saltsHighly diastereoselective synthesis of complex heterocyclic structures. researchgate.net

Future Research Directions and Academic Perspectives on 3,3 Dimethyl 1 Piperidin 2 Yl Butan 2 One

Exploration of Novel and Sustainable Synthetic Routes (e.g., Green Chemistry principles)

Future synthetic research will likely prioritize the development of environmentally benign and efficient methods for producing 3,3-Dimethyl-1-(piperidin-2-yl)butan-2-one and its derivatives. Adherence to the principles of green chemistry is paramount, focusing on minimizing waste, reducing the use of hazardous substances, and improving atom economy. mdpi.com

Promising strategies include one-pot, multi-component reactions that combine starting materials in a single step, potentially in aqueous media, to form highly functionalized piperidines. researchgate.net The use of water as a solvent is a key aspect of green synthetic procedures. ajchem-a.com Furthermore, the development of protocols that utilize recyclable catalysts and avoid harsh reaction conditions is a significant goal. mdpi.com

Recent advancements in synthetic methodology offer powerful tools that could be adapted for this target compound. For instance, combining biocatalytic carbon-hydrogen (C-H) oxidation with radical cross-coupling provides a streamlined, cost-effective approach to creating complex 3D molecules like substituted piperidines, reducing reliance on costly and toxic precious metals. news-medical.net Such methods could drastically shorten synthetic pathways that traditionally require numerous steps. news-medical.net

Table 1: Potential Green Chemistry Approaches for Synthesis
Green Chemistry PrinciplePotential Application to SynthesisAnticipated Benefits
Use of Renewable FeedstocksEmploying bio-derived starting materials for the synthesis of the piperidine (B6355638) or butanone fragments.Reduced reliance on petrochemicals, lower carbon footprint.
CatalysisUtilizing biocatalysts (enzymes) or recyclable heterogeneous catalysts for key bond-forming reactions. mdpi.comHigh selectivity, mild reaction conditions, reduced catalyst waste.
Safer SolventsReplacing traditional organic solvents with water, supercritical fluids, or deep eutectic solvents. researchgate.netReduced toxicity and environmental pollution.
Atom EconomyDesigning synthetic routes (e.g., multicomponent reactions) where the maximum number of atoms from reactants are incorporated into the final product. mdpi.comMinimized waste generation, increased process efficiency.

Advancements in High-Throughput Synthesis and Screening Methodologies

The piperidine scaffold is a cornerstone of many compound libraries used in drug discovery. Future research on this compound could leverage high-throughput synthesis (HTS) to rapidly generate a diverse library of analogues. This involves creating variations in the piperidine ring substitution, the linker, or the ketone moiety.

This approach is central to methodologies like Fragment-Based Drug Discovery (FBDD), where small, low-complexity molecules ("fragments") are screened for weak binding to a biological target. rsc.org The this compound structure is well-suited to serve as a 3D fragment building block for generating these libraries. rsc.orgwhiterose.ac.uk Automated synthesis platforms can facilitate the rapid and systematic production of these derivatives, enabling the exploration of a vast chemical space around the core scaffold. rsc.org

Once synthesized, these compound libraries can be subjected to high-throughput screening (HTS) against various biological targets. Given the wide range of pharmacological activities associated with piperidine derivatives—including anticancer, anti-inflammatory, and central nervous system effects—such a library would be a valuable resource for identifying novel hit compounds. ajchem-a.comdut.ac.za

Deeper Insights from Advanced Spectroscopic and Structural Techniques

A comprehensive understanding of the three-dimensional structure and conformational dynamics of this compound is crucial for elucidating its potential biological function. Advanced spectroscopic and structural analysis techniques are indispensable for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard 1H and 13C NMR provide basic structural confirmation, advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC, NOESY) will be essential for unambiguous assignment of all signals and for determining the relative stereochemistry and preferred conformation of the molecule in solution. whiterose.ac.uknih.gov Analysis of J-coupling values and Nuclear Overhauser Effect (NOE) correlations can reveal the spatial relationships between protons, offering deep insight into the molecule's 3D shape. whiterose.ac.uk

X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive solid-state structure of a compound. researchgate.net Obtaining a crystal structure of this compound or its derivatives would precisely determine bond lengths, bond angles, and the conformation of the piperidine ring (e.g., chair, boat). researchgate.net This information is invaluable for computational modeling and understanding structure-activity relationships (SAR). researchgate.netchemrxiv.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition. Furthermore, techniques like tandem mass spectrometry (MS/MS) can elucidate fragmentation patterns, which aids in structural characterization. Computational prediction of properties such as the collision cross section (CCS) can be compared with experimental values from ion mobility-mass spectrometry to provide an additional layer of structural validation.

Table 2: Advanced Analytical Techniques and Their Applications
TechniqueInformation GainedImportance for Future Research
2D NMR (NOESY, ROESY)Through-space proton-proton correlations, solution-state conformation. nih.govUnderstanding dynamic behavior and the bioactive conformation.
X-ray CrystallographyPrecise 3D atomic coordinates, bond lengths/angles, crystal packing. researchgate.netProvides a definitive structural model for computational studies and SAR.
Ion Mobility-Mass SpectrometryExperimental Collision Cross Section (CCS) values.Aids in isomer differentiation and provides information on the gas-phase shape of the ion.
Circular Dichroism (CD)Determination of absolute configuration for chiral derivatives.Crucial for studying stereoselective biological interactions.

Integration of Machine Learning and AI in Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by enabling rapid and accurate prediction of molecular properties, thereby accelerating the design-build-test-learn cycle. mdpi.comnih.gov These computational tools can be powerfully applied to the this compound scaffold.

Property Prediction: ML models can be trained on large datasets of existing chemicals to predict a wide range of properties for novel compounds, including physicochemical characteristics (solubility, pKa), pharmacokinetic profiles (ADMET - absorption, distribution, metabolism, excretion, toxicity), and biological activities. researchgate.netresearchgate.netchemrxiv.org By inputting the structure of this compound and its virtual derivatives, researchers can prioritize the synthesis of compounds with the most promising predicted profiles. clinmedkaz.org

De Novo Design: Generative AI models can go a step further by designing entirely new molecules. nih.gov Using the piperidine-ketone scaffold as a starting point, these algorithms can generate novel derivatives optimized for specific properties, such as high binding affinity to a particular protein target or improved drug-like characteristics. mdpi.comnih.gov This approach allows for the exploration of chemical space far beyond what is possible through traditional intuition-based design.

The integration of AI can significantly reduce the time and cost associated with the early stages of research by focusing laboratory efforts on compounds with the highest probability of success. clinmedkaz.org

Potential for Compound as a Research Tool in Chemical Biology (limited to in vitro applications and fundamental mechanistic understanding)

Beyond its potential as a scaffold for drug candidates, this compound could serve as a valuable research tool in chemical biology for fundamental, in vitro studies. The piperidine ring is a key pharmacophore in many biologically active molecules, and understanding how its combination with the sterically hindered ketone influences molecular interactions is of academic interest. ijnrd.orgresearchgate.net

Scaffold for Probe Development: The compound can be used as a starting point for the synthesis of chemical probes. By introducing reporter tags (e.g., fluorophores, biotin) or reactive groups, derivatives could be created to investigate biological pathways in vitro. For example, such probes could be used in cell lysates to identify binding partners or to visualize the localization of specific protein targets.

Fundamental Mechanistic Studies: The unique steric and electronic properties of the tert-butyl ketone group could be exploited in mechanistic studies of enzyme-ligand interactions. acs.org By comparing the binding and activity of this compound with other piperidine derivatives, researchers could gain insight into the role of steric hindrance and specific molecular conformations in receptor or enzyme active sites. researchgate.net The compound and its derivatives could be tested in in vitro assays to explore their ability to modulate the activity of various enzymes, ion channels, or receptors, providing a deeper understanding of the structure-activity relationships that govern the piperidine class of compounds. researchgate.netmdpi.comresearchgate.net

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